5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde
Overview
Description
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the 2nd position, and an aldehyde group at the 3rd position of the indole ring. The unique structure of this compound makes it an important subject of study in organic chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways contribute to the compound’s overall biological activity.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
Biochemical Analysis
Cellular Effects
Indole derivatives, including 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde, have shown various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde typically involves the bromination of 2-tert-butyl-1H-indole-3-carbaldehyde. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Sodium methoxide in methanol, reflux conditions.
Major Products Formed
Oxidation: 5-bromo-2-tert-butyl-1H-indole-3-carboxylic acid.
Reduction: 5-bromo-2-tert-butyl-1H-indole-3-methanol.
Substitution: 5-methoxy-2-tert-butyl-1H-indole-3-carbaldehyde (when using sodium methoxide).
Scientific Research Applications
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
5-bromo-1H-indole-3-carbaldehyde: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
2-tert-butyl-1H-indole-3-carbaldehyde: Lacks the bromine atom, which may influence its chemical properties and reactivity.
5-chloro-2-tert-butyl-1H-indole-3-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological properties.
Uniqueness
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde is unique due to the presence of both the bromine atom and the tert-butyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-13(2,3)12-10(7-16)9-6-8(14)4-5-11(9)15-12/h4-7,15H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMURJBYJRCEVMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C2=C(N1)C=CC(=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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